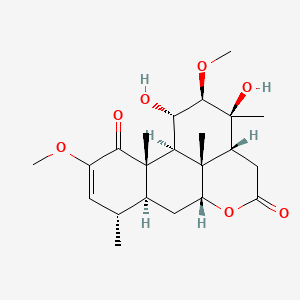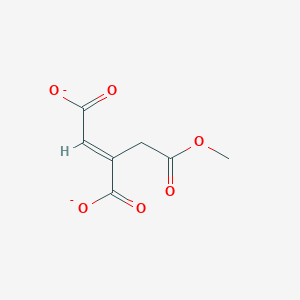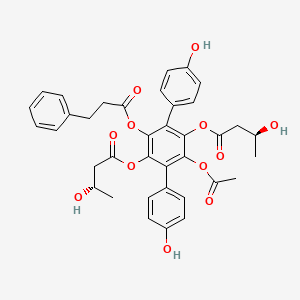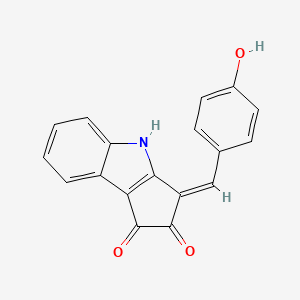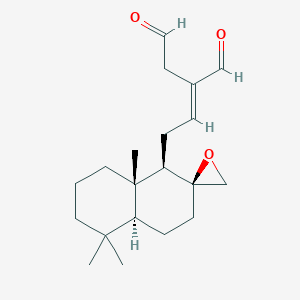
Florbenazine (18F)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Florbenazine F-18 is a radioconjugate composed of the vesicular monoamine transporter 2 targeting agent florbenazine, a dihydrotetrabenazine analog, labeled with the positron-emitting isotope fluorine F 18. This compound is primarily used as a tracer in positron emission tomography imaging .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Florbenazine F-18 involves the incorporation of the fluorine F 18 isotope into the florbenazine molecule. The process typically includes the nucleophilic substitution of a leaving group with fluorine F 18, followed by purification steps to isolate the desired product .
Industrial Production Methods: Industrial production of Florbenazine F-18 requires a cyclotron to produce the fluorine F 18 isotope. The synthesis is carried out in automated modules to ensure high radiochemical purity and yield. The final product is then formulated for intravenous administration .
Analyse Chemischer Reaktionen
Types of Reactions: Florbenazine F-18 undergoes various chemical reactions, including nucleophilic substitution, where the fluorine F 18 isotope is introduced into the molecule. Other reactions include oxidation and reduction, which may occur during the metabolic processes in the body .
Common Reagents and Conditions: Common reagents used in the synthesis of Florbenazine F-18 include nucleophiles such as fluoride ions and leaving groups like tosylates or mesylates. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis .
Major Products Formed: The major product formed from the synthesis of Florbenazine F-18 is the radiolabeled compound itself, which is used for imaging purposes. During metabolic processes, the compound may undergo further transformations, leading to various metabolites .
Wissenschaftliche Forschungsanwendungen
Florbenazine F-18 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a radiotracer to study chemical reactions and molecular interactions.
Biology: Helps in understanding the distribution and density of vesicular monoamine transporter 2 in biological systems.
Industry: Employed in the development of new diagnostic tools and imaging agents.
Wirkmechanismus
Florbenazine F-18 exerts its effects by binding to the vesicular monoamine transporter 2, a protein involved in the transport of neurotransmitters into synaptic vesicles. The fluorine F 18 isotope emits positrons, which are detected by positron emission tomography scanners, allowing for the visualization of the transporter distribution in the brain .
Vergleich Mit ähnlichen Verbindungen
Florbenazine F-18 is similar to other radiolabeled compounds used in positron emission tomography imaging, such as Florbetaben F-18 and Florbetapir F-18. Florbenazine F-18 is unique in its specific targeting of the vesicular monoamine transporter 2, making it particularly useful for studying neurological disorders involving this transporter .
Similar Compounds:
- Florbetaben F-18
- Florbetapir F-18
- Fluorodopa F-18
Florbenazine F-18 stands out due to its high specificity and affinity for the vesicular monoamine transporter 2, providing valuable insights into the functioning of the nervous system and aiding in the diagnosis of related disorders.
Eigenschaften
CAS-Nummer |
956903-29-0 |
|---|---|
Molekularformel |
C21H32FNO3 |
Molekulargewicht |
364.5 g/mol |
IUPAC-Name |
(2R,3R,11bR)-9-(3-(18F)fluoranylpropoxy)-10-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol |
InChI |
InChI=1S/C21H32FNO3/c1-14(2)9-16-13-23-7-5-15-10-21(26-8-4-6-22)20(25-3)11-17(15)18(23)12-19(16)24/h10-11,14,16,18-19,24H,4-9,12-13H2,1-3H3/t16-,18-,19-/m1/s1/i22-1 |
InChI-Schlüssel |
GNKGXQHHUUEYQV-WTHAECTESA-N |
Isomerische SMILES |
CC(C)C[C@@H]1CN2CCC3=CC(=C(C=C3[C@H]2C[C@H]1O)OC)OCCC[18F] |
SMILES |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OCCCF |
Kanonische SMILES |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OCCCF |
Andere CAS-Nummern |
956903-29-0 |
Synonyme |
(18F)AV-133 (18F)FP-DTBZ 9-(18F)fluoropropyl-dihydrotetrabenazine 9-fluoropropyldihydrotetrabenazine AV 133 AV-133 AV133 cpd florbenazine F 18 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[Piperidinoethoxyphenyl]-3-[4-hydroxyphenyl]-2h-benzo(b)pyran](/img/structure/B1257494.png)
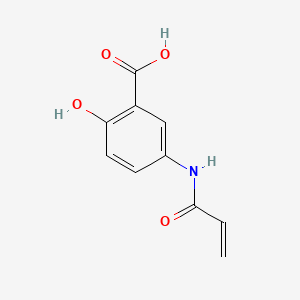
![(2-Phenylcyclopropyl)-[2-(1,3-thiazolidine-3-carbonyl)-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl]methanone](/img/structure/B1257496.png)
![6-(Iodomethyl)-13-methyl-17-(6-methylheptan-2-yl)-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B1257497.png)


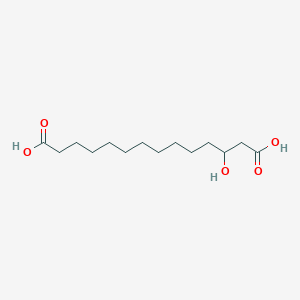
![(8R,9S,10S,13S,14S,17R)-17-(1-hydroxyethyl)-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,7,17-triol](/img/structure/B1257507.png)
